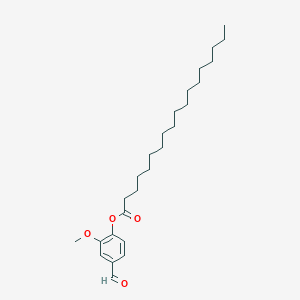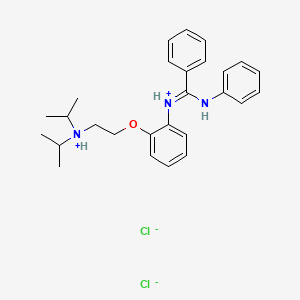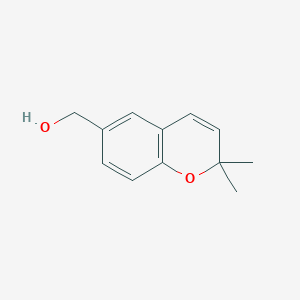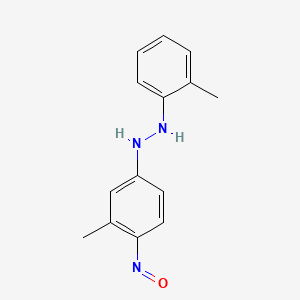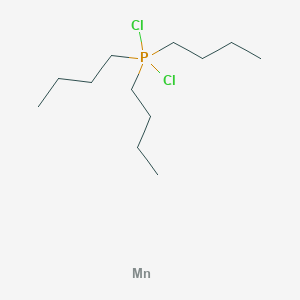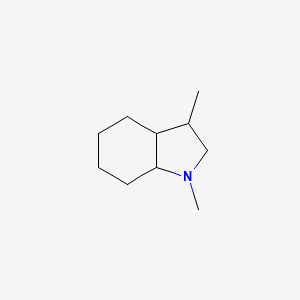
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H27ClSi2. This compound features a silicon-silicon bond, which is relatively rare in organic chemistry. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane can be synthesized through the reaction of chlorotrimethylsilane with dibutylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction can be represented as follows:
ClSi(CH3)3+Bu2SiH2→Bu2Si-Si(CH3)2Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon-silicon bond can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with altered substituents.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. The silicon-silicon bond can also participate in oxidation and reduction reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethyl-1,2-dichlorodisilane
- 1,2-Diphenyl-1,2-dichlorodisilane
- 1,2-Diethyl-1,2-dichlorodisilane
Uniqueness
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is unique due to its specific substituents, which impart distinct chemical properties. The presence of butyl groups and a chlorine atom makes it versatile in various chemical reactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
80034-60-2 |
|---|---|
Molekularformel |
C11H27ClSi2 |
Molekulargewicht |
250.95 g/mol |
IUPAC-Name |
butyl-(butyl-chloro-methylsilyl)-dimethylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-13(3,4)14(5,12)11-9-7-2/h6-11H2,1-5H3 |
InChI-Schlüssel |
GGRYFLWPBKWCEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(C)[Si](C)(CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


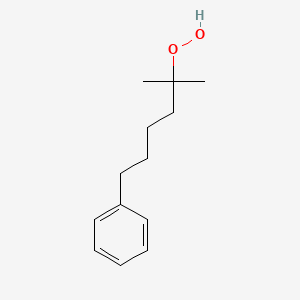
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)

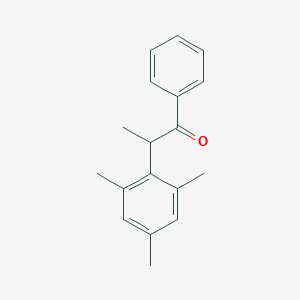

![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
